2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide
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Overview
Description
2-(2-Methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is a novel synthetic compound with promising applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by its unique thiazolo[4,5-d]pyridazinone scaffold, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide involves several steps:
Formation of the Thiazolo[4,5-d]pyridazinone Core: : The initial step involves the cyclization of 2-aminopyridazine with α-bromoacetophenone in the presence of a base to form 2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-one.
Acylation Reaction: : The next step is the acylation of the thiazolo[4,5-d]pyridazinone core with phenethylamine in the presence of acetic anhydride and a base to yield the final product, this compound.
Industrial Production Methods: Industrial production methods would typically involve similar reaction steps but optimized for scale. Large reactors, continuous flow systems, and automated monitoring of reaction conditions ensure high yields and purity of the final product. Catalysts and process optimizations are used to minimize side reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by reagents such as hydrogen peroxide or peracids.
Reduction: : Reduction of specific functional groups can be achieved using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: : The phenyl and thiazolo groups are susceptible to electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution agents: Halogens, sulfonic acids, and various nucleophiles.
Major Products Formed: Oxidation typically leads to the formation of corresponding sulfoxides or sulfones. Reduction can produce simpler amines, while substitution reactions yield various derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: : Utilized as a precursor or intermediate in the synthesis of other complex organic compounds. Biology : Investigated for its potential as a biochemical probe due to its unique scaffold. Medicine : Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities. Industry : Applied in materials science for the development of novel polymers and coatings due to its stability and structural characteristics.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. The unique thiazolo[4,5-d]pyridazinone scaffold allows it to bind selectively to enzymes or receptors, modulating their activity. For example, it may inhibit specific kinases or interfere with DNA synthesis pathways, leading to altered cellular processes.
Comparison with Similar Compounds
Unique Aspects: The thiazolo[4,5-d]pyridazinone scaffold is distinct and offers unique binding properties compared to other heterocyclic compounds. This makes 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide particularly valuable in drug design.
Similar Compounds
2-Methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl derivatives: : These share the core structure but differ in functional groups.
Benzothiazoles and Pyridazines: : Both feature similar heterocyclic structures but lack the combined thiazolo[4,5-d]pyridazinone core, leading to different chemical properties and applications.
This compound stands out due to its versatile applications and unique structure, making it a significant topic of ongoing scientific research.
Biological Activity
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is a complex organic compound belonging to the thiazolo[4,5-d]pyridazine class. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. The unique structural features of this compound suggest promising applications in drug development, especially concerning kinase inhibition and anticancer activity.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₃O₂S. Its structure includes:
- A thiazole ring fused with a pyridazine moiety.
- An acetamide group attached to a phenethyl chain.
This combination of functional groups contributes to the compound's diverse chemical properties and potential biological interactions.
Kinase Inhibition
Research has indicated that compounds within the thiazolo[4,5-d]pyridazine class exhibit significant kinase inhibitory activity. A study published in Bioorganic & Medicinal Chemistry Letters explored various derivatives and found that some demonstrated promising inhibition against specific kinases involved in cellular signaling pathways. These findings suggest that this compound could serve as a scaffold for developing novel kinase inhibitors .
The proposed mechanism of action for this compound likely involves:
- Binding to Kinases : The thiazolo[4,5-d]pyridazine core may interact with the ATP-binding sites of kinases, inhibiting their activity.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can provide insights into how modifications affect bioactivity.
Compound Name | Structure | Unique Features |
---|---|---|
N,N-diethyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin | Contains thiophene instead of phenyl | Enhanced electronic properties due to sulfur |
N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(phenyl)thiazolo[4,5-d]pyridazin | Substituted with a chlorobenzyl group | Increased lipophilicity and potential for enhanced bioactivity |
Benzothiazole derivatives | Varying substitutions on benzothiazole | Known for diverse biological activities |
This table illustrates how variations in substituents can influence the biological profile and pharmacological efficacy of compounds similar to 2-(2-methyl-4-oxo-7-phenyltiazolo[4,5-d]pyridazin).
Case Studies
While direct case studies on 2-(2-methyl-4-oxo-7-phenyltiazolo[4,5-d]pyridazin) specifically are scarce, related research highlights its potential applications:
- Antitumor Activity : A study involving benzothiazole derivatives demonstrated significant antitumor activity against multiple cancer cell lines .
- Kinase Inhibition : Research on thiazole derivatives indicated their ability to inhibit specific kinases critical for cancer progression .
Properties
IUPAC Name |
2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-24-20-21(29-15)19(17-10-6-3-7-11-17)25-26(22(20)28)14-18(27)23-13-12-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCXHBHZSHQTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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